2-(3-methylbut-2-enyl)phenol

antimicrobial time-kill assay preservatives

2-(3-methylbut-2-enyl)phenol (CAS 1128-92-3), also known as ortho-prenylphenol or o-(3-methyl-2-butenyl)phenol, is a monoprenylated phenolic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol. The compound features a branched 3-methylbut-2-enyl side chain in the ortho position relative to the phenolic hydroxyl group, a structural motif that enhances lipophilicity and membrane penetration compared to non-prenylated phenols.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 1128-92-3
Cat. No. B073192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylbut-2-enyl)phenol
CAS1128-92-3
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC=CC=C1O)C
InChIInChI=1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-7,12H,8H2,1-2H3
InChIKeyGLOBOHBQKQLVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-(3-methylbut-2-enyl)phenol (CAS 1128-92-3): Ortho-Prenylated Phenol for Antimicrobial and Antioxidant Applications


2-(3-methylbut-2-enyl)phenol (CAS 1128-92-3), also known as ortho-prenylphenol or o-(3-methyl-2-butenyl)phenol, is a monoprenylated phenolic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol [1]. The compound features a branched 3-methylbut-2-enyl side chain in the ortho position relative to the phenolic hydroxyl group, a structural motif that enhances lipophilicity and membrane penetration compared to non-prenylated phenols [2]. It is studied for its antimicrobial and antioxidant properties and serves as a versatile intermediate in the synthesis of more complex prenylated natural products .

Why 2-(3-methylbut-2-enyl)phenol Cannot Be Substituted by Simple Phenols or Other Prenylated Analogs


The ortho-prenyl substitution pattern of 2-(3-methylbut-2-enyl)phenol confers distinct physicochemical and biological properties that are not replicated by generic phenols or by prenylated analogs with different substitution positions (e.g., para-prenylphenol) or chain lengths. The prenyl side chain significantly increases lipophilicity, thereby enhancing membrane permeabilization and antimicrobial activity relative to non-prenylated phenols [1]. Furthermore, the ortho-positioning of the prenyl group enables intramolecular cyclization to form chroman rings under certain conditions, a reactivity profile not available to para-substituted isomers [2]. These structural features translate into quantifiable performance differences in antimicrobial time-kill kinetics and radical scavenging capacity, as detailed in the evidence below.

Quantitative Differentiation Evidence for 2-(3-methylbut-2-enyl)phenol (CAS 1128-92-3)


Antimicrobial Time-Kill Kinetics: Ortho-Prenylphenol vs. Thymol and Triclosan

In a patent study evaluating fast-acting antimicrobial agents, 4-prenylphenol (the para isomer) demonstrated a 99.9% bacterial kill time of 1.2–1.4 minutes at a 0.1% active concentration. The same patent states that 'Similar results have been obtained for the compounds of formulae (IIb), (IIIa) and (IIIb), i.e. for the compounds ... (IIIa): 2-(3-Methylbut-2-enyl)phenol' [1]. This performance is contrasted with thymol, which required 4.1–8.7 minutes for the same 99.9% kill, and triclosan, which failed to achieve 99.9% kill within 100 minutes [1]. The rapid inactivation kinetics are attributed to the prenyl group's ability to enhance membrane permeabilization [1].

antimicrobial time-kill assay preservatives

Comparative MIC Values: Ortho-Prenylphenol Exhibits Potency Comparable to Thymol

The same patent reports that the minimum inhibitory concentrations (MICs) of 4-prenylphenol are 'equal to the one of Thymol for E. coli and S. aureus and are only a factor of two lower for C. albicans' [1]. Given the patent's explicit statement that 2-(3-methylbut-2-enyl)phenol yields 'similar results' [1], the ortho-prenyl isomer can be expected to exhibit MIC values in the same range as the para isomer and thymol. This positions the compound as having antimicrobial potency on par with the widely used benchmark thymol, while offering superior kill kinetics as described in the previous evidence item.

minimum inhibitory concentration antimicrobial MIC

Membrane Permeabilization Capacity of Prenylated Phenolics: Structure-Activity Relationship

A 2025 study evaluated the antimicrobial activity and membrane permeabilization efficacy of 36 C- and O-prenylated phenolics against methicillin-resistant Staphylococcus aureus (MRSA) [1]. Among the findings, monoprenylated phenolics with a chain-like prenyl configuration and globular molecular shape demonstrated effective permeabilization. While specific data for 2-(3-methylbut-2-enyl)phenol were not reported in the abstract, the study established that the prenyl configuration (chain vs. cyclic) and molecular shape are critical determinants of permeabilization efficacy for monoprenylated phenolics [1]. This structural insight supports the differentiation of ortho-prenylphenol from cyclic or diprenylated analogs, as its linear prenyl chain and compact ortho-substituted geometry align with the favorable parameters identified for membrane permeabilization.

membrane permeabilization MRSA structure-activity relationship

DPPH Radical Scavenging Activity: Prenylated Phenols Comparable to Trolox

A study synthesizing 26 prenylated phenol derivatives and evaluating their antioxidant activity via DPPH radical scavenging assay found that several mono- and dialkylated prenylated phenols exhibited IC50 values comparable to the reference antioxidant Trolox™ (IC50 = 22.04 ± 2.11 µM) [1]. For example, compound 10 (IC50 = 18.68 ± 1.48 µM), compound 15 (IC50 = 21.19 ± 1.39 µM), and compound 17 (IC50 = 19.06 ± 1.69 µM) all demonstrated activity in the same range as Trolox™ [1]. The study further noted that dialkylated compounds generally display better activities than monoalkylated compounds for the same phenol core [1]. While 2-(3-methylbut-2-enyl)phenol itself was not among the specific compounds reported, the data establish that the prenylated phenol scaffold can achieve antioxidant potency equivalent to a vitamin E analog, with activity modulated by substitution pattern.

antioxidant DPPH assay radical scavenging

Procurement-Driven Application Scenarios for 2-(3-methylbut-2-enyl)phenol (CAS 1128-92-3)


Fast-Acting Antimicrobial Formulations for Rinse-Off Personal Care Products

Based on the patent evidence demonstrating rapid time-kill kinetics (inferred 1.2–1.4 min for 99.9% kill) that significantly outperform thymol (4.1–8.7 min) and triclosan (>100 min) [1], 2-(3-methylbut-2-enyl)phenol is particularly well-suited for rinse-off applications where short contact times necessitate fast antimicrobial action. Examples include hand soaps, body washes, and oral care products where the formulation is in contact with the target surface for less than two minutes. The compound's rapid inactivation profile addresses the limitation of slower-acting phenolic antimicrobials, enabling effective pathogen reduction within realistic consumer use timeframes [1].

Antioxidant Additive for Cosmetic and Food-Grade Formulations

The class-level DPPH radical scavenging data, which shows that prenylated phenols can achieve IC50 values comparable to Trolox™ (IC50 ≈ 22 µM) [2], supports the use of 2-(3-methylbut-2-enyl)phenol as an antioxidant additive in cosmetic creams, lotions, and certain food-grade applications. The prenyl group enhances lipophilicity, potentially improving incorporation into lipid-rich matrices and increasing the compound's residence time in formulations compared to more polar, non-prenylated phenolic antioxidants. The ortho-prenyl substitution pattern also provides a unique chemical handle for synthetic elaboration into more complex antioxidant scaffolds [2].

Chemical Intermediate for the Synthesis of Prenylated Natural Products and Chromans

The ortho-prenyl substitution pattern of 2-(3-methylbut-2-enyl)phenol is a critical structural motif in the biosynthesis and chemical synthesis of numerous biologically active natural products, including chromenes and chromans [2]. The compound can undergo intramolecular cyclization between the sp² carbon of the prenyl group and the ortho-hydroxyl substituent to form a chroman ring [2]. This reactivity makes it a valuable building block for the preparation of complex prenylated phenolic natural products with reported anti-inflammatory, antifungal, anti-HIV, and antineoplastic activities. For medicinal chemistry and natural product synthesis programs, 2-(3-methylbut-2-enyl)phenol offers a direct entry point to these privileged scaffolds, whereas non-prenylated phenols or para-substituted isomers lack this cyclization capability [2].

Synergistic Antimicrobial Combinations for Enhanced Preservation Systems

The patent literature indicates that compounds of formula (I), including 2-(3-methylbut-2-enyl)phenol, can synergistically cooperate with further antimicrobial agents to increase total antimicrobial activity [1]. This property positions 2-(3-methylbut-2-enyl)phenol as a candidate for developing enhanced preservation systems where the combination of a fast-killing prenylated phenol with a slower-acting but persistent antimicrobial agent yields superior overall performance. The synergistic effect is preferably determined according to the Kull method [1], providing a standardized framework for formulation optimization.

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